molecular formula C16H18N2O2S B2921981 Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate CAS No. 1226423-32-0

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Cat. No. B2921981
CAS RN: 1226423-32-0
M. Wt: 302.39
InChI Key: TUNYFVDLPHNMGX-UHFFFAOYSA-N
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Description

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate (CAT) is an organic compound with a cyclohexyl ring and two nitrogen atoms attached to its pyridine moiety. It is a synthetic molecule that has been used in a variety of laboratory and research applications due to its unique properties. The synthesis of CAT is relatively simple and its mechanism of action is well understood. In addition, CAT has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthetic Applications

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate and related compounds have been widely used in the synthesis of complex molecules. For instance, the reduction of enaminones, which can be derived from cyclohexanone and related compounds, has been explored for the synthesis of α,β-unsaturated aldehydes and aminoesters. These reactions, facilitated by reducing agents like LiAlH4 and NaBH4, play a crucial role in organic synthesis by providing access to various functionalized molecules (Carlsson & Lawesson, 1982).

Anticonvulsant Applications

The crystal structures of anticonvulsant enaminones, including derivatives of cyclohexyl compounds, have been studied to understand their potential therapeutic applications. These studies reveal the importance of hydrogen bonding and molecular conformations in their biological activities (Kubicki, Bassyouni, & Codding, 2000).

Heterocyclic Chemistry

Compounds derived from cyclohexyl and thiophene carboxamide have been synthesized for their potential as antibiotics and antibacterial drugs. These studies highlight the versatility of cyclohexyl-based compounds in creating biologically active molecules with potential therapeutic benefits (Ahmed, 2007).

Anticancer Activities

Research into heterocyclic compounds derived from cyclohexane-1,4-dione has uncovered their potential antiproliferative and anticancer activities. This suggests that cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could play a role in the development of new anticancer agents (Mohareb & Abdo, 2022).

Catalysis and Functionalization

The use of 1-aminopyridinium ylides, which can be derived from similar compounds, in catalysis for the β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, showcases the importance of cyclohexyl and pyridine moieties in organic synthesis and functionalization processes (Le, Nguyen, & Daugulis, 2019).

Medicinal Chemistry

The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via efficient condensation reactions highlights the potential of cyclohexyl derivatives in medicinal and biological sciences. These compounds are of interest for their properties and applications in combinatorial chemistry, providing a pathway to novel materials with biological significance (Marandi, 2018).

properties

IUPAC Name

cyclohexyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c17-15-14(16(19)20-12-4-2-1-3-5-12)13(10-21-15)11-6-8-18-9-7-11/h6-10,12H,1-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYFVDLPHNMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(SC=C2C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

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